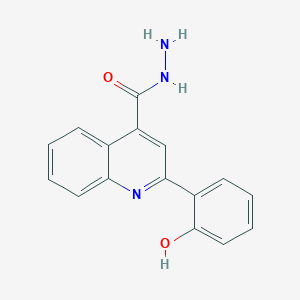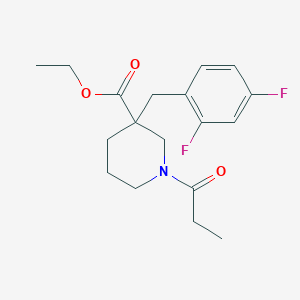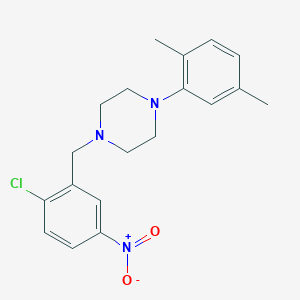
2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-hydroxybenzaldehyde with quinoline-4-carbohydrazide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
化学反应分析
2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinoline derivatives, while reduction may yield hydrazine derivatives .
科学研究应用
In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has shown potential as an anticancer agent by inhibiting specific molecular targets . In medicine, it is being investigated for its potential therapeutic effects in treating various diseases . Additionally, the compound has applications in the industry as a precursor for the synthesis of other valuable chemicals .
作用机制
The mechanism of action of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression . By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
相似化合物的比较
2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as 2-phenylquinoline-4-carbohydrazide and 2-(4-hydroxyphenyl)quinoline-4-carbohydrazide . These compounds share similar structural features but may exhibit different chemical properties and biological activities. The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications .
属性
IUPAC Name |
2-(2-hydroxyphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-19-16(21)12-9-14(11-6-2-4-8-15(11)20)18-13-7-3-1-5-10(12)13/h1-9,20H,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRKMHDXSFXRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol](/img/structure/B5955114.png)
![1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B5955115.png)
![2-ethoxyethyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5955126.png)
![2-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B5955129.png)
![ethyl 4-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5955147.png)
![N-(2,5-dichlorophenyl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5955158.png)
![ethyl 1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5955167.png)
![1-(6-methylpyridine-2-carbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-2-carboxamide](/img/structure/B5955175.png)

![1-(cyclohexylmethyl)-3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B5955192.png)
![1-[2-[(Cyclopentylamino)methyl]-6-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5955198.png)
![N-[1-(2-chlorophenyl)ethyl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanamide](/img/structure/B5955206.png)
